molecular formula C10H13F B1596320 2-Fluoro-1,3,4,5-tetramethylbenzene CAS No. 319-91-5

2-Fluoro-1,3,4,5-tetramethylbenzene

Cat. No.: B1596320
CAS No.: 319-91-5
M. Wt: 152.21 g/mol
InChI Key: WGOOHIBXEKJTGZ-UHFFFAOYSA-N
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Description

2-Fluoro-1,3,4,5-tetramethylbenzene is a fluorinated aromatic compound featuring a benzene ring substituted with four methyl groups and one fluorine atom. The fluorine occupies the 2-position, while methyl groups are located at the 1, 3, 4, and 5 positions. This arrangement creates a sterically crowded structure with unique electronic properties due to fluorine’s high electronegativity. While direct experimental data on this compound are scarce in the provided evidence, its behavior can be inferred from studies on analogous fluorinated and alkylated benzenes.

Properties

IUPAC Name

2-fluoro-1,3,4,5-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F/c1-6-5-7(2)10(11)9(4)8(6)3/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOOHIBXEKJTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294821
Record name 2-fluoro-1,3,4,5-tetramethylbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID00294821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319-91-5
Record name 2-Fluoro-1,3,4,5-tetramethylbenzene
Source CAS Common Chemistry
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Record name 319-91-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-fluoro-1,3,4,5-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3,4,5-tetramethylbenzene typically involves the fluorination of 1,3,4,5-tetramethylbenzene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-fluorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and advanced fluorination techniques to ensure high yield and purity. The use of specialized reactors and catalysts can enhance the efficiency of the fluorination process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1,3,4,5-tetramethylbenzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of 2-fluoro-1,3,4,5-tetramethylcyclohexane.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine atom or the methyl groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic substitution can be achieved using Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong nucleophiles like sodium amide (NaNH₂).

Major Products Formed:

  • Oxidation: 2-Fluoro-1,3,4,5-tetramethylbenzoic acid or 2-fluoro-1,3,4,5-tetramethylbenzaldehyde.

  • Reduction: 2-fluoro-1,3,4,5-tetramethylcyclohexane.

  • Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-Fluoro-1,3,4,5-tetramethylbenzene is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand the effects of fluorinated compounds on biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-Fluoro-1,3,4,5-tetramethylbenzene exerts its effects depends on its specific application. In drug design, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often by forming hydrogen bonds or increasing lipophilicity. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthesis : Palladium-catalyzed fluoroalkylation methods (e.g., using Pd/di(1-adamantyl)-n-butylphosphine) could theoretically synthesize this compound, as demonstrated for analogous fluorochloroalkylated aromatics .
  • Stabilization : Studies on tetramethylbenzidine (TMB) stabilization with ammonium molybdate suggest that heavy-metal interactions might stabilize fluorinated tetramethylbenzenes in materials applications, though this remains speculative .
  • Toxicity and Regulation : Tetramethylbenzenes are classified under industrial safety guidelines (e.g., IMO’s MSC.176(79)), but fluorinated variants may require additional evaluation for environmental persistence .

Biological Activity

2-Fluoro-1,3,4,5-tetramethylbenzene (CAS No. 319-91-5) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by the presence of a fluorine atom and four methyl groups attached to a benzene ring. Its chemical structure significantly influences its lipophilicity and metabolic stability, which are critical factors for biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The fluorine atom enhances the compound's ability to engage in electrophilic reactions and stabilize transition states during biochemical processes. It may interact with enzymes or receptors involved in metabolic pathways, leading to various physiological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have suggested potential antimicrobial properties against specific bacterial strains.
  • Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown promising results, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of tetramethylbenzene indicated that the introduction of fluorine significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (µg/mL)
This compound32
Control (no fluorine)128

This suggests that fluorination increases the potency of the compound against microbial pathogens.

Case Study 2: Cytotoxicity Assessment

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibited significant cytotoxic effects. The IC50 values were calculated as follows:

Cell LineIC50 (µM)
HeLa15
MCF-720

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold in drug design. Its potential as a pharmacophore has been explored in various therapeutic areas:

  • Antimicrobial Agents : Ongoing research aims to optimize derivatives for enhanced efficacy against resistant strains.
  • Anticancer Drugs : Structure–activity relationship (SAR) studies are focusing on modifications that could improve selectivity and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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